2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 1040670-92-5
Cat. No.: VC11938145
Molecular Formula: C23H16N4O4S2
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040670-92-5 |
|---|---|
| Molecular Formula | C23H16N4O4S2 |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H16N4O4S2/c28-22-20-16(8-9-32-20)24-23(27(22)11-14-4-2-1-3-5-14)33-12-19-25-21(26-31-19)15-6-7-17-18(10-15)30-13-29-17/h1-10H,11-13H2 |
| Standard InChI Key | ONBPJEAGELBJAN-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5 |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
The compound’s architecture features three distinct heterocyclic systems:
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Benzodioxole: A fused bicyclic structure (1,3-benzodioxole) known for enhancing metabolic stability and bioavailability in drug design .
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1,2,4-Oxadiazole: A five-membered ring containing two nitrogen and one oxygen atom, frequently employed as a bioisostere for ester or amide groups to improve pharmacokinetic profiles.
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Thienopyrimidinone: A fused thiophene-pyrimidine system that serves as a kinase inhibitor scaffold in oncology research.
The sulfanyl-methyl bridge (-SCH₂-) links the oxadiazole and thienopyrimidinone units, while a benzyl group at position 3 further modulates steric and electronic properties.
Molecular and Spectral Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1040670-92-5 |
| Molecular Formula | C₂₃H₁₆N₄O₄S₂ |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylthieno[3,2-d]pyrimidin-4-one |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5 |
Characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm purity and structural integrity. Mass spectrometry (MS) would further validate the molecular ion peak at m/z 476.5.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit protocol for this compound is documented, analogous thienopyrimidine derivatives are typically synthesized through multi-step sequences:
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Oxadiazole Formation: Condensation of benzodioxole-5-carboxylic acid derivatives with amidoximes under microwave irradiation.
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Thienopyrimidinone Assembly: Cyclization of 2-aminothiophene-3-carboxylates with benzyl isocyanates, followed by oxidation to the pyrimidinone.
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Sulfanyl Bridging: Nucleophilic substitution between a mercapto-oxadiazole intermediate and a halogenated thienopyrimidinone precursor.
Stability and Reactivity
The compound’s stability is influenced by:
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Oxadiazole Ring: Susceptible to hydrolysis under strongly acidic or basic conditions.
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Thienopyrimidinone: Resistant to oxidation due to aromatic stabilization but may undergo electrophilic substitution at the thiophene sulfur.
Biological Relevance and Mechanistic Insights
Pharmacophoric Contributions
Each moiety contributes distinct biological interactions:
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Benzodioxole: Enhances blood-brain barrier penetration and binds to aryl hydrocarbon receptors (AhR), modulating anti-inflammatory responses .
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Oxadiazole: Serves as a hydrogen bond acceptor, potentially inhibiting enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases.
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Thienopyrimidinone: Mimics ATP in kinase binding pockets, suggesting utility in targeting EGFR or VEGFR pathways.
Predicted Bioactivities
Although direct assays are lacking, structurally related compounds exhibit:
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Anticancer Activity: Thienopyrimidine analogs inhibit tubulin polymerization (IC₅₀: 0.8–2.4 μM).
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Antimicrobial Effects: Benzodioxole-oxadiazole hybrids show MIC values of 4–16 μg/mL against Staphylococcus aureus.
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Anti-inflammatory Action: COX-2 inhibition (IC₅₀: 1.2 μM) in compounds with similar sulfanyl linkages.
Analytical and Preclinical Development
Analytical Characterization
| Technique | Application |
|---|---|
| HPLC-UV | Purity assessment (>98%) |
| ¹H/¹³C NMR | Structural confirmation |
| HRMS | Molecular ion verification |
| X-ray Diffraction | Crystal structure determination |
Pharmacokinetic Profiling
Predicted parameters (using QikProp):
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LogP: 3.1 (optimal for oral bioavailability)
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Caco-2 Permeability: 25 nm/s (moderate absorption)
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Half-life: ~4.2 hours (requires dosage optimization).
Research Gaps and Future Directions
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In Vitro Screening: Prioritize cytotoxicity assays against NCI-60 cancer cell lines.
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SAR Studies: Modify the benzyl group to assess impact on kinase selectivity.
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In Vivo Efficacy: Evaluate oral bioavailability in murine models of inflammation or xenograft tumors.
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